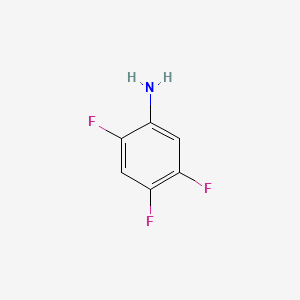2,4,5-Trifluoroaniline
CAS No.: 367-34-0
Cat. No.: VC2122829
Molecular Formula: C6H4F3N
Molecular Weight: 147.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 367-34-0 |
|---|---|
| Molecular Formula | C6H4F3N |
| Molecular Weight | 147.1 g/mol |
| IUPAC Name | 2,4,5-trifluoroaniline |
| Standard InChI | InChI=1S/C6H4F3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |
| Standard InChI Key | QMYVWJVVVMIBMM-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)F)F)N |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)N |
Introduction
Chemical Identity and Properties
Chemical Identifiers
The unambiguous identification of 2,4,5-Trifluoroaniline is facilitated through various chemical identifiers used in scientific, regulatory, and commercial contexts. Table 1 presents the key identifiers associated with this compound.
Table 1: Chemical Identifiers of 2,4,5-Trifluoroaniline
| Identifier Type | Value |
|---|---|
| Chemical Name | 2,4,5-Trifluoroaniline |
| Common Synonyms | Benzenamine, 2,4,5-trifluoro- |
| CAS Registry Number | 367-34-0 |
| Molecular Formula | C6H4F3N |
| Molecular Weight | 147.10 g/mol |
| IUPAC Standard InChIKey | QMYVWJVVVMIBMM-UHFFFAOYSA-N |
| European Community (EC) Number | 206-692-2 |
| MDL Number | MFCD00007649 |
| UN Number | 2811 |
| Beilstein Reference | 2085734 |
| Property | Value |
|---|---|
| Physical State at Room Temperature | Solid (inferred from melting point) |
| Melting Point | 59-63°C |
| Boiling Point | 170°C (at 1013 hPa) |
| Molecular Weight | 147.0979 g/mol |
| Recommended Storage Temperature | Ambient |
| ADR Classification | 6.1, III (toxic substances) |
The physical state is inferred from the melting point range, suggesting that 2,4,5-Trifluoroaniline exists as a solid at standard room temperature and pressure conditions .
Structural Characteristics
2,4,5-Trifluoroaniline features a specific substitution pattern of fluorine atoms on the benzene ring of the aniline structure. The molecular structure consists of:
-
A benzene ring as the core structure
-
An amino group (-NH2) attached at position 1
-
Fluorine atoms at positions 2, 4, and 5
-
Hydrogen atoms at positions 3 and 6
The presence of three electronegative fluorine atoms significantly affects the electronic distribution within the molecule, influencing its chemical reactivity, acid-base properties, and intermolecular interactions. The specific arrangement of these fluorine atoms creates a unique electronic environment that distinguishes 2,4,5-Trifluoroaniline from other fluorinated aniline derivatives and contributes to its characteristic chemical behavior .
Applications and Uses
Synthetic Intermediate
As a fluorinated aromatic amine, 2,4,5-Trifluoroaniline can function as a valuable building block in organic synthesis for the preparation of:
-
Pharmaceutical compounds, where fluorine incorporation can enhance metabolic stability, bioavailability, and receptor binding
-
Agrochemical products, including herbicides, fungicides, and insecticides
-
Specialty dyes and pigments that require specific electronic properties
-
Advanced materials with tailored properties for electronic or optical applications
The amino group provides a versatile synthetic handle for further functionalization through various reactions including:
-
Diazotization and subsequent transformations
-
Acylation and alkylation
-
Reductive amination
-
Coupling reactions for the formation of complex structures
Research Applications
In addition to its role as a synthetic intermediate, 2,4,5-Trifluoroaniline may serve as:
-
A research chemical for studying structure-activity relationships
-
An analytical reference standard for quality control and identification purposes
-
A model compound for investigating the effects of fluorine substitution on aromatic systems
The specific positioning of the fluorine atoms (2,4,5-pattern) creates a unique electronic environment that may be advantageous for certain applications requiring specific reactivity patterns or molecular properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume